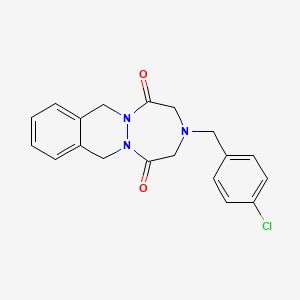![molecular formula C20H26NO2P B12913427 2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide CAS No. 101465-37-6](/img/structure/B12913427.png)
2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound characterized by the presence of a phosphoryl group attached to a di-o-tolyl moiety and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide typically involves the reaction of di-o-tolylphosphine oxide with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphoryl derivatives, while reduction may produce simpler phosphine derivatives.
Applications De Recherche Scientifique
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphoryl and acetamide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-o-tolylphosphine oxide: Similar structure but lacks the acetamide group.
N,N-diethylacetamide: Contains the acetamide group but lacks the phosphoryl group.
Di-o-tolylphosphine: Similar to di-o-tolylphosphine oxide but in a reduced form.
Uniqueness
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide is unique due to the combination of the phosphoryl and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
101465-37-6 |
|---|---|
Formule moléculaire |
C20H26NO2P |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-bis(2-methylphenyl)phosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C20H26NO2P/c1-5-21(6-2)20(22)15-24(23,18-13-9-7-11-16(18)3)19-14-10-8-12-17(19)4/h7-14H,5-6,15H2,1-4H3 |
Clé InChI |
SJMRSSLTAGYQAV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


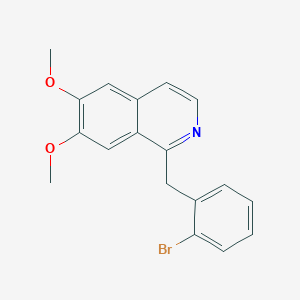
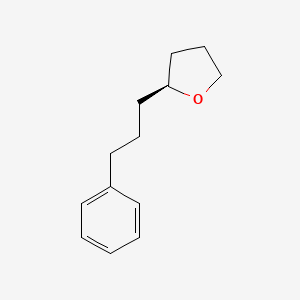
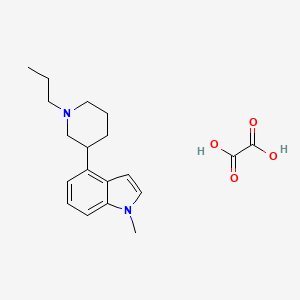
![3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12913364.png)
![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)

![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)
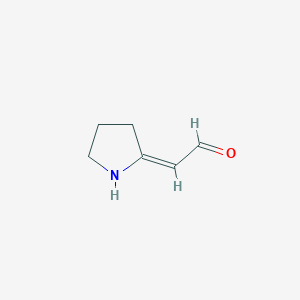

![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)


